3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole
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Description
3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with an indole structure, such as this one, often interact with various proteins in the body due to the aromatic indole ring’s ability to form pi stacking interactions and hydrogen bonds .
Mode of action
The specific mode of action would depend on the target protein. The compound could act as an inhibitor, activator, or modulator of the protein’s function. The morpholino and pyridinyl groups could be key in this interaction .
Biochemical pathways
The affected pathways would depend on the specific protein target. Indole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. The morpholino group could potentially enhance solubility, aiding absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific protein target and the mode of action. For example, if the compound acts as an inhibitor of a protein involved in cell proliferation, it could have anticancer effects .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. Additionally, the presence of other molecules could impact the compound’s ability to reach its target and exert its effects .
Properties
IUPAC Name |
[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-24-17-7-3-2-5-14(17)16(19(24)25-9-11-27-12-10-25)13-23-28-20(26)15-6-4-8-22-18(15)21/h2-8,13H,9-12H2,1H3/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJBOBCDIKRMDV-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NOC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/OC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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